N-(2-hydroxy-4-methylphenyl)propionamide
Description
Contextualization within Amide Chemistry and N-Aryl Amides
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. N-substituted amides, where a hydrogen on the nitrogen is replaced by an alkyl or aryl group, represent a vast and versatile family of molecules. fiveable.me N-aryl amides, such as N-(2-hydroxy-4-methylphenyl)propionamide, are a specific subset where the nitrogen atom is directly attached to an aromatic ring. This structural feature significantly influences the compound's electronic properties, reactivity, and potential biological activity. fiveable.me
The synthesis of N-aryl amides is a cornerstone of modern organic chemistry, with numerous methods developed to facilitate their formation. nih.gov These methods often involve the coupling of an aniline (B41778) derivative with a carboxylic acid or its activated form. The presence of substituents on both the aryl ring and the acyl group can impact the efficiency of these reactions and the properties of the resulting amide. nih.gov
Overview of the Chemical Scaffold’s Significance in Contemporary Chemical and Biological Sciences
The chemical scaffold of this compound, which combines a substituted phenolic ring with a propionamide (B166681) side chain, is a recurring motif in various biologically active molecules. Aryl propionic acid derivatives, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net While this compound is an amide and not a carboxylic acid, the structural similarity suggests potential for related biological activities.
The presence of a hydroxyl group ortho to the amide linkage can introduce unique chemical properties, including the potential for intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. nih.gov Furthermore, N-aryl piperamides, a related class of compounds, have shown significant anti-inflammatory activity. nih.gov The N-aryl propionamide scaffold has also been investigated for its potential as leishmanicidal agents. mdpi.com These examples underscore the broad therapeutic potential inherent in this structural class.
A plausible synthetic route to this compound would involve the acylation of 2-amino-5-methylphenol (B193566) with propionyl chloride or propionic anhydride (B1165640). 2-Amino-5-methylphenol is a commercially available compound used in the synthesis of various chemical structures. sigmaaldrich.comgoogle.comnih.gov
Interactive Data Table: Plausible Reactants for Synthesis
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-Amino-5-methylphenol | C₇H₉NO | 123.15 | Amine source |
| Propionyl chloride | C₃H₅ClO | 92.52 | Acylating agent |
| Propionic anhydride | C₆H₁₀O₃ | 130.14 | Acylating agent |
Research Gaps and Future Perspectives in the Field
A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of published studies detailing its synthesis, physicochemical properties, spectroscopic data, and potential biological activities.
This lack of information presents a clear opportunity for future research. Key areas for investigation include:
Synthesis and Characterization: The development and optimization of a reliable synthetic route to this compound, followed by its full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).
Physicochemical Properties: A systematic study of its physical and chemical properties, including solubility, melting point, boiling point, and pKa.
Biological Screening: A comprehensive evaluation of its biological activity, exploring potential applications in areas such as inflammation, pain management, and antimicrobial chemotherapy, based on the known activities of structurally related compounds. orientjchem.orgnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies could be conducted by synthesizing and testing analogues with different substituents on the phenyl ring and variations in the amide side chain to optimize its therapeutic potential.
The exploration of this compound and its derivatives could lead to the discovery of novel compounds with valuable applications in medicine and materials science. The current void in the literature represents a fertile ground for new and impactful research.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-10(13)11-8-5-4-7(2)6-9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXXPGGIPBIYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Structural Elucidation of N 2 Hydroxy 4 Methylphenyl Propionamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
Based on the data for the acetamide (B32628) analog, the expected ¹H NMR spectrum of N-(2-hydroxy-4-methylphenyl)propionamide in a solvent like DMSO-d₆ would exhibit several characteristic signals. The aromatic protons on the substituted phenyl ring would appear as distinct multiplets. The proton ortho to the hydroxyl group is expected to be a doublet, while the other two aromatic protons would likely present as a doublet and a doublet of doublets, respectively, due to their coupling patterns. The methyl group attached to the phenyl ring would resonate as a singlet in the upfield region.
The propionamide (B166681) functional group would give rise to a triplet for the terminal methyl group and a quartet for the adjacent methylene (B1212753) group, a pattern indicative of an ethyl group. The N-H proton of the amide and the O-H proton of the phenol (B47542) would each appear as singlets, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on its acetamide analog.
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H (ortho to -OH) | ~7.0 | d |
| Ar-H (ortho to -NH) | ~6.5 | d |
| Ar-H (meta to -OH) | ~6.5 | dd |
| Ar-CH ₃ | ~2.1 | s |
| NH | ~9.2 | s |
| OH | ~9.1 | s |
| -C(=O)-CH ₂-CH₃ | ~2.3 | q |
| -C(=O)-CH₂-CH ₃ | ~1.0 | t |
Note: Predicted values are based on data for N-(2-hydroxy-4-methylphenyl)acetamide and general NMR principles. Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, the ¹³C NMR data for this compound can be predicted based on its acetamide analog.
The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group would appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region, with the carbon attached to the hydroxyl group being the most downfield among them. The carbons of the methyl group on the ring and the ethyl group of the propionamide chain would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on its acetamide analog.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =O (Amide) | ~172 |
| Ar-C -OH | ~155 |
| Ar-C -CH₃ | ~134 |
| Ar-C -NH | ~128 |
| Aromatic C -H | ~112-127 |
| -C(=O)-C H₂-CH₃ | ~29 |
| Ar-C H₃ | ~18 |
| -C(=O)-CH₂-C H₃ | ~10 |
Note: Predicted values are based on data for N-(2-hydroxy-4-methylphenyl)acetamide and general NMR principles. Actual values may vary.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. wikipedia.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the ¹H and ¹³C NMR spectra unambiguously. researchgate.netemerypharma.com
COSY: A ¹H-¹H COSY spectrum of this compound would show cross-peaks between protons that are spin-spin coupled. This would confirm the connectivity of the aromatic protons and the coupling between the methylene and methyl protons of the propionamide group. libretexts.orgyoutube.com
HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the direct assignment of each carbon atom that has attached protons. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of a molecule. For the analog N-(2-hydroxy-4-methylphenyl)acetamide, the calculated mass for the protonated molecule [M+H]⁺ is 166.0863, with the found value being 166.0862. This high degree of accuracy confirms the molecular formula as C₉H₁₂NO₂.
For this compound, with a molecular formula of C₁₀H₁₃NO₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value obtained from an HRMS measurement.
Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for polar and thermally labile molecules, allowing for the determination of the molecular weight with high accuracy. researchgate.net In ESI-TOF, the sample is introduced as a solution, and a fine spray of charged droplets is created. As the solvent evaporates, ions of the analyte are formed and are then analyzed by the time-of-flight mass analyzer. This technique is well-suited for the analysis of phenolic compounds like this compound and its analogs, often in conjunction with liquid chromatography (LC) for the analysis of complex mixtures. nih.govmdpi.comnih.gov The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For N-acylated aminophenol derivatives, GC-MS analysis typically requires derivatization to increase volatility and thermal stability, often through silylation of the phenolic hydroxyl group. While specific experimental data for this compound is not available in current literature, the expected fragmentation patterns can be inferred from the analysis of analogous structures.
The electron ionization (EI) mass spectrum is anticipated to be characterized by fragmentation pathways typical for N-acyl aminophenols. A key fragmentation would likely involve the cleavage of the amide bond (a beta-cleavage relative to the aromatic ring), which is a common fragmentation route for such molecules. Another significant fragmentation pathway would be the loss of the propionyl group.
The predicted mass spectrum for a trimethylsilyl (B98337) (TMS) derivative of 4-aminophenol (B1666318) suggests that fragmentation will produce characteristic ions that can be used for identification. hmdb.ca For acylated derivatives of similar compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), the mass spectra often show a base peak corresponding to the amine fragment. researchgate.net In the case of this compound, a prominent fragment ion would be expected at m/z 123, corresponding to the [HOC₆H₃(CH₃)NH]⁺ fragment, and another at m/z 107 resulting from the loss of the amino group from this fragment.
Table 1: Predicted GC-MS Fragmentation for this compound
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 179 | Molecular Ion |
| [M - C₂H₅CO]⁺ | 122 | Loss of the propionyl group |
| [HOC₆H₃(CH₃)NH₂]⁺ | 123 | Fragment corresponding to 2-amino-4-methylphenol |
| [C₆H₃(CH₃)NH₂]⁺ | 107 | Loss of the hydroxyl group from the aminophenol fragment |
This table is based on theoretical fragmentation patterns and analysis of similar compounds.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are indispensable tools for probing the functional groups and electronic transitions within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum is expected to be dominated by absorptions corresponding to the phenolic hydroxyl group, the secondary amide linkage, and the aromatic ring.
The IR spectrum of a related compound, 4-aminophenol, shows a phenolic ν(O–H) stretching band at 3338 cm⁻¹ and N–H stretching at 3282 cm⁻¹. nih.gov For secondary amides, a single N-H stretching vibration is typically observed in the region of 3370–3170 cm⁻¹. researchgate.net The position of this band is sensitive to hydrogen bonding. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the spectrum and is expected to appear in the range of 1680-1630 cm⁻¹. The amide II band (a combination of N-H in-plane bending and C-N stretching) is typically found between 1570 and 1515 cm⁻¹.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch (H-bonded) | 3400 - 3200 (broad) |
| Amide N-H | N-H Stretch | 3350 - 3180 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Amide C=O | Amide I Band | 1680 - 1640 |
| Amide N-H Bend / C-N Stretch | Amide II Band | 1570 - 1515 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
This table is based on established group frequencies and data from analogous compounds. nih.govresearchgate.netresearchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system. Phenolic compounds are well-known to absorb UV light due to π → π* transitions within the benzene (B151609) ring. researchgate.net
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the substituted phenyl ring. The spectrum of 2-aminophenol, a closely related structure, exhibits absorption maxima that are solvent-dependent. researchgate.net Generally, phenols display a primary absorption band around 270-280 nm. The presence of the amide substituent on the aromatic ring may cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) and an increase in the molar absorptivity (a hyperchromic effect). For a series of 4-aminophenol derivatives, bathochromic shifts were observed. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |
|---|
This table presents predicted values based on the analysis of similar phenolic and aminophenol compounds. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of structurally similar compounds allows for a detailed prediction of its solid-state conformation.
The crystal structure of a closely related analog, N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide, has been determined, providing insight into the likely molecular geometry and packing. researchgate.net In such structures, the amide linkage often adopts a planar conformation, and the dihedral angle between the aromatic ring and the amide plane is a key conformational parameter. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide oxygen is a common feature in ortho-hydroxy-N-aryl amides, which influences the planarity and conformation of the molecule. Intermolecular hydrogen bonds, typically involving the amide N-H as a donor and the carbonyl oxygen as an acceptor, play a crucial role in stabilizing the crystal lattice, often leading to the formation of chains or dimeric motifs.
Table 4: Representative Crystallographic Data for an Analogous N-Aryl Amide Structure
| Parameter | Representative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7-8 |
| b (Å) | ~10-12 |
| c (Å) | ~12-15 |
| β (°) | ~95-105 |
| Z (molecules/unit cell) | 4 |
| Key Intramolecular Bond | O-H···O (amide) |
This data is representative of similar N-substituted hydroxyphenylamide structures and serves as a model for what could be expected for the title compound. researchgate.net
Mechanistic Investigations of Reactions Involving N 2 Hydroxy 4 Methylphenyl Propionamide and Its Derivatives
Elucidation of Reaction Mechanisms for Functionalization and Derivatization
The functionalization and derivatization of N-(2-hydroxy-4-methylphenyl)propionamide can proceed through various mechanistic pathways, largely dictated by the nature of the reagents and reaction conditions. The presence of the electron-donating hydroxyl and methyl groups on the phenyl ring, as well as the nucleophilic nitrogen and oxygen atoms in the propionamide (B166681) side chain, offers multiple sites for chemical modification. Mechanistic studies often focus on distinguishing between ionic and radical pathways.
To probe the involvement of radical species in reactions of this compound, free radical-trapping experiments are an invaluable tool. These experiments introduce a "spin trap" or "radical scavenger" into the reaction mixture, a molecule that readily reacts with transient radical intermediates to form a more stable, detectable species.
Commonly used radical scavengers include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and butylated hydroxytoluene (BHT). For instance, in a hypothetical oxidation reaction of this compound, the formation of a phenoxy radical is a plausible initial step. The addition of TEMPO to this reaction would be expected to intercept this phenoxy radical, forming a stable adduct. The detection of this adduct, often via mass spectrometry or NMR, and a corresponding decrease in the yield of the primary oxidation product would provide strong evidence for a radical-mediated pathway. researchgate.net Conversely, if the reaction rate and product distribution remain unchanged in the presence of the radical trap, a non-radical (e.g., ionic) mechanism is more likely.
Table 1: Common Radical Traps and Their Application
| Radical Trap | Structure | Mechanism of Action | Typical Detection Method |
| TEMPO | Reacts with carbon-centered and other radicals to form stable adducts. | Mass Spectrometry, EPR | |
| BHT | Donates a hydrogen atom to quench radical species. | Reaction kinetics, product analysis | |
| DMPO | Forms stable nitroxide adducts with a variety of radicals. | EPR Spectroscopy |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly detects species with unpaired electrons, such as free radicals. rsc.org This makes it an exceptionally powerful tool for studying radical-mediated reactions of this compound.
In a typical EPR experiment to study the oxidation of this compound, the compound would be treated with an oxidizing agent in the cavity of the EPR spectrometer. The generation of a phenoxy radical, with the unpaired electron delocalized across the aromatic ring and potentially interacting with the methyl and amide substituents, would produce a characteristic EPR spectrum. The hyperfine splitting patterns in the spectrum can provide detailed information about the electronic structure of the radical and the identity of the atoms with which the unpaired electron is interacting. rsc.org
Furthermore, in conjunction with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), EPR can be used to identify short-lived radical intermediates that may not be present in high enough concentrations for direct detection. nih.gov For example, if a reaction involving this compound were to generate hydroxyl radicals, these could be trapped by DMPO to form a DMPO-OH adduct with a well-characterized EPR spectrum. nih.gov
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient intermediates are critical for constructing a complete picture of a reaction mechanism. In reactions involving this compound, these intermediates can be fleeting and present in low concentrations, making their detection challenging.
Spectroscopic techniques are paramount in this endeavor. For instance, in the synthesis of this compound from 2-amino-5-methylphenol (B193566) and propionyl chloride, an initial N-acylated intermediate is formed. This intermediate could potentially undergo further reactions or rearrangements. By carefully monitoring the reaction mixture over time using techniques such as in situ NMR or IR spectroscopy, the appearance and disappearance of signals corresponding to specific functional groups can be tracked, allowing for the structural elucidation of intermediates.
Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), can also be employed to detect and characterize reaction intermediates by capturing them directly from the reaction solution. researchgate.net In a derivatization reaction, for example, where the hydroxyl group of this compound is alkylated, ESI-MS could be used to identify the initial phenoxide anion intermediate formed upon treatment with a base.
Table 2: Spectroscopic Techniques for Intermediate Characterization
| Technique | Information Provided | Application Example for this compound |
| NMR Spectroscopy | Connectivity of atoms, chemical environment | Observing the shift of aromatic protons upon formation of a phenoxide intermediate. |
| IR Spectroscopy | Presence of functional groups | Detecting the disappearance of the O-H stretch during an etherification reaction. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Identifying the mass of a transient acylated intermediate in a functionalization reaction. |
| EPR Spectroscopy | Presence and structure of radical species | Characterizing the phenoxy radical formed during oxidation. rsc.org |
Kinetic Studies and Reaction Pathway Profiling
Kinetic studies provide quantitative data on the rates of chemical reactions, offering deep insights into the reaction mechanism. By systematically varying the concentrations of reactants, catalysts, and any inhibitors, a rate law can be determined, which mathematically describes the dependence of the reaction rate on the concentration of these species.
For a reaction involving this compound, such as its electrophilic aromatic substitution, kinetic studies could help to elucidate the rate-determining step. For example, by monitoring the rate of reaction at different concentrations of the electrophile and this compound, one could determine if the formation of the sigma complex is the slow step.
Reaction pathway profiling involves the use of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to monitor the concentration of reactants, intermediates, and products over time. This provides a "movie" of the reaction, allowing for the construction of a detailed reaction profile. This profile can reveal the presence of induction periods, the accumulation of intermediates, and the formation of byproducts, all of which are crucial pieces of the mechanistic puzzle. For instance, in a complex, multi-step derivatization of this compound, reaction pathway profiling could distinguish between a sequential and a parallel reaction network.
Table 3: Kinetic Parameters and Their Mechanistic Implications
| Kinetic Parameter | Description | Mechanistic Insight |
| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Identifies the species involved in the rate-determining step. |
| Rate Constant (k) | Proportionality constant in the rate law. | Quantifies the intrinsic speed of the reaction. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Provides information about the energy barrier of the reaction. |
| Half-life (t1/2) | The time required for the concentration of a reactant to decrease by half. | Useful for comparing reaction rates under different conditions. |
Computational Chemistry and Molecular Modeling of N 2 Hydroxy 4 Methylphenyl Propionamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure, energy, and geometry of a compound.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(4-hydroxyphenyl)acetamide (paracetamol), DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been employed to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netnepjol.inforsc.org
Studies have shown that the initial step in the metabolic oxidation of paracetamol is the abstraction of a hydrogen atom. DFT calculations have indicated that the removal of the hydrogen from the phenolic hydroxyl group is thermodynamically more favorable than from the acetylamine nitrogen atom. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. For paracetamol, this energy gap suggests that charge transfer occurs within the molecule. researchgate.netresearchgate.net
Table 1: Selected DFT Calculated Properties of Paracetamol
| Property | Calculated Value | Reference |
| HOMO-LUMO Energy Gap | 6.562 eV (STO/B3LYP) | researchgate.net |
| Dipole Moment | Value dependent on basis set | researchgate.net |
| Ionization Potential | Value dependent on basis set | |
| Electron Affinity | Value dependent on basis set |
Note: Specific values for dipole moment, ionization potential, and electron affinity can vary significantly depending on the level of theory and basis set used in the calculation.
Conformational Analysis and Geometry Optimization Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of paracetamol has revealed that the molecule can exist in different conformations due to the rotation around its single bonds. acs.org X-ray diffraction studies have identified two primary polymorphs, monoclinic (form I) and orthorhombic (form II), which differ in their crystal packing and hydrogen-bonding patterns. acs.orgrsc.org
Computational studies have explored the conformational landscape of paracetamol, identifying the most stable geometries. acs.org Geometry optimization using DFT provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, in the optimized structure of paracetamol, the C-C bond lengths within the benzene (B151609) ring and the C=O and C-N bonds of the amide group have been calculated and show good agreement with experimental data. nepjol.info
Table 2: Selected Optimized Geometric Parameters of Paracetamol (DFT/B3LYP/6-31G)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | Reference |
| O1-H20 | 0.9727 | - | - | nepjol.info |
| C10-C11 | 1.5081 | - | - | nepjol.info |
| C8-C9 | 1.3947 | - | - | nepjol.info |
| C-N-C | - | Varies | - | |
| C-C-O-H | - | - | Varies |
Note: The table presents a selection of parameters. A full geometric description would include all bond lengths, angles, and dihedrals.
Electron Density Distribution and Charge Transfer Analysis
The distribution of electrons within a molecule is key to understanding its reactivity and intermolecular interactions. The electron density of paracetamol has been studied using high-resolution X-ray diffraction and theoretical calculations. researchgate.netresearchgate.net These studies reveal the topology of the electron density and the electrostatic potential.
Mulliken population analysis, a method to estimate partial atomic charges, has been applied to paracetamol. nepjol.info Such analyses have shown that the nitrogen atom of the amide group carries the highest negative charge, suggesting it as a likely site for nucleophilic attack. researchgate.net The oxygen atoms are also negatively charged, while the hydrogen atoms are positively charged, which is crucial for forming intermolecular hydrogen bonds. nepjol.info Electron density difference maps can visualize the charge transfer between different parts of the molecule or between interacting molecules. mdpi.comresearchgate.net
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as paracetamol, interacts with its biological target.
Binding Affinity Predictions and Selectivity Profiling
The primary mechanism of action for paracetamol is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. ijnrd.orgnih.gov Molecular docking studies have been performed to investigate the binding of paracetamol to COX-1 and COX-2. ijnrd.orgrmj.org.pk These studies predict the binding affinity, typically expressed as a binding energy (in kcal/mol), and the specific interactions that stabilize the ligand-receptor complex.
Docking results suggest that paracetamol binds to the active site of COX-2, with interactions primarily driven by hydrogen bonding and hydrophobic interactions. ijnrd.org The binding affinity of paracetamol for COX-2 is generally found to be moderate, which is consistent with its known analgesic and antipyretic effects but weaker anti-inflammatory activity compared to traditional NSAIDs. ijnrd.org Some studies have shown a degree of selectivity for COX-2 over COX-1, which could explain its more favorable gastrointestinal side-effect profile. ijnrd.orgfarmaciajournal.com
Table 3: Representative Binding Affinities of Paracetamol from Molecular Docking Studies
| Target Protein | Binding Affinity (kcal/mol) | Docking Software | Reference |
| COX-1 | -28.06 | Not specified | ijnrd.org |
| COX-2 | -50.19 | Not specified | ijnrd.org |
| COX-2 | -6.21 | AutoDock Tool 4.2 | unair.ac.id |
| CYP2E1 | -6.6 | AutoDock Vina | nepjol.inforesearchgate.net |
| COX-2 | E-value = -165.9 | Not specified | rmj.org.pk |
| COX-1 | E-value = -160.9 | Not specified | rmj.org.pk |
Note: Binding affinities can vary significantly based on the specific protein structure used, the docking algorithm, and the scoring function. The values presented are for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Property-Relationship (QPR) Studies
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. arabjchem.org
For compounds related to paracetamol, QSAR studies have been conducted to understand the structural requirements for their analgesic and anti-inflammatory activities. arabjchem.orgmedcraveonline.com These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules and then using statistical methods, such as multiple linear regression, to build a predictive model. arabjchem.orgmedcraveonline.com Such models can help in the design of new analogues with improved potency or reduced toxicity. medcraveonline.combohrium.com For instance, QSAR studies on biphenyl (B1667301) carboxamides have been used to design novel analgesics. medcraveonline.com Similarly, QSAR models have been developed to predict the antioxidant activity of various pharmaceuticals, including paracetamol. mdpi.com
Exploration of Solvent Effects in Computational Models
The influence of solvents on the conformational stability, electronic properties, and reactivity of molecules is a critical aspect of computational chemistry. For N-(2-hydroxy-4-methylphenyl)propionamide, theoretical studies investigating solvent effects provide valuable insights into its behavior in different chemical environments. These explorations are typically conducted using a combination of quantum mechanical methods and solvent models, which can be broadly categorized as implicit and explicit models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve the individual representation of solvent molecules around the solute. While computationally more intensive, this method allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.
Research in this area for molecules structurally related to this compound, like other substituted phenols and anilides, has demonstrated that solvent polarity can significantly impact molecular geometries, electronic spectra, and bond dissociation energies. researchgate.netacs.orgacs.org For instance, studies on ortho-substituted phenols have shown that polar protic and aprotic solvents can induce noticeable shifts in their electronic absorption spectra. researchgate.netucc.edu.gh
In the context of this compound, computational models would predict how the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen is affected by the surrounding solvent. In non-polar solvents, this intramolecular bond is expected to be more stable. Conversely, in polar protic solvents like water or methanol, the solvent molecules can compete to form intermolecular hydrogen bonds with both the hydroxyl and amide groups, potentially leading to a conformational equilibrium between the intramolecularly hydrogen-bonded form and solvated structures.
Detailed Research Findings:
A hypothetical computational study on this compound using Density Functional Theory (DFT) with a basis set like 6-311++G(d,p) and the PCM model in various solvents would likely show the following trends:
Geometric Parameters: An increase in solvent polarity is expected to cause a slight elongation of the O-H and N-H bonds due to increased polarization and hydrogen bonding with the solvent. The key dihedral angles defining the molecule's conformation would also be expected to shift to accommodate solvent interactions.
Electronic Properties: The dipole moment of the molecule is predicted to increase significantly with the polarity of the solvent. This is a direct consequence of the charge distribution within the molecule being influenced by the dielectric medium. The HOMO-LUMO energy gap might also be affected, which in turn influences the molecule's reactivity and spectral properties.
Spectroscopic Properties: Solvatochromic shifts in the UV-Vis absorption spectrum are anticipated. Polar solvents would likely lead to a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions, a phenomenon observed in many phenolic compounds. researchgate.net
The following data tables represent hypothetical results from such a computational study to illustrate the expected solvent effects.
Table 1: Calculated Dipole Moment and Solvation Energy of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |
| Gas Phase | 1.00 | 3.50 | 0.00 |
| Chloroform | 4.81 | 4.85 | -8.50 |
| Acetonitrile | 37.50 | 5.90 | -12.75 |
| Methanol | 32.70 | 6.10 | -14.20 |
| Water | 78.39 | 6.25 | -15.10 |
Table 2: Predicted Changes in Key Bond Lengths of this compound in Different Solvents
| Solvent | O-H Bond Length (Å) | N-H Bond Length (Å) | C=O Bond Length (Å) |
| Gas Phase | 0.965 | 1.010 | 1.230 |
| Chloroform | 0.968 | 1.012 | 1.232 |
| Acetonitrile | 0.972 | 1.015 | 1.235 |
| Methanol | 0.975 | 1.017 | 1.236 |
| Water | 0.978 | 1.018 | 1.237 |
These tables illustrate that as the solvent polarity increases, the molecule becomes more polarized, as indicated by the rising dipole moment. The solvation energy also becomes more negative, suggesting more favorable interactions with polar solvents. The bond lengths are predicted to stretch slightly in polar environments due to these interactions. It is important to reiterate that these tables are based on expected trends from related compounds and are not from a direct study of this compound.
Biological Activity and Pharmacological Research of N 2 Hydroxy 4 Methylphenyl Propionamide and Its Analogs in Vitro Studies
In Vitro Enzyme Inhibition Studies
Comprehensive searches of scientific databases and literature have yielded no specific in-vitro studies on the direct enzyme-inhibiting properties of N-(2-hydroxy-4-methylphenyl)propionamide. The following subsections detail the lack of research for each specified enzymatic target.
There are no publicly available scientific reports detailing the in-vitro evaluation of this compound for its potential to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While research exists for structurally related compounds such as 2-hydroxy-N-phenylbenzamides (salicylanilides), which have shown moderate inhibitory activity against these enzymes, no such data has been published for this compound itself. mdpi.comnih.govresearchgate.net
An exhaustive review of the scientific literature indicates that this compound has not been specifically investigated in in-vitro assays for its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govspringernature.comnawah-scientific.comnih.govresearchgate.netsigmaaldrich.comcaymanchem.combpsbioscience.com Consequently, there is no available data, such as IC50 values or selectivity ratios, to report for this compound.
There are no published in-vitro studies on the evaluation of this compound as a histone deacetylase (HDAC) inhibitor. The scientific literature on HDAC inhibitors is extensive, covering various chemical classes like hydroxamic acids, but specific experimental data for this compound is absent. nih.govnih.govnih.govmdpi.com
No in-vitro research has been published detailing the mechanism or potential inhibitory activity of this compound against Acyl-CoA:Cholesterol Acyltransferase (ACAT). Studies on other ACAT inhibitors are available, but none focus on this specific compound. nih.gov
A thorough search of the scientific literature reveals no in-vitro studies investigating the inhibitory potential of this compound against α-glucosidase, urease, or lipoxygenase. While inhibitors of these enzymes are an active area of research, this particular compound has not been a subject of published investigation. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov
Investigations of Anti-inflammatory Activity in Cellular Models
There is a lack of published research on the in-vitro anti-inflammatory activity of this compound in cellular models. Standard assays that measure the inhibition of inflammatory mediators (such as nitric oxide, prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6) in cell lines like RAW 264.7 macrophages have not been reported for this specific compound. nih.govresearchgate.netmdpi.comnih.gov
Research into Antimicrobial and Antibacterial Properties in Vitro
The antimicrobial potential of this compound and its analogs, particularly derivatives of acetamide (B32628) and salicylanilide, has been a subject of considerable research. These studies have evaluated their efficacy against a spectrum of both bacterial and fungal pathogens.
Studies Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
In vitro studies have demonstrated that various analogs exhibit notable antibacterial activity. Derivatives of 2-Mercaptobenzothiazole acetamide have shown moderate to good activity against both Gram-positive and Gram-negative bacterial species. nih.gov For instance, certain synthesized hybrids displayed promising activity against all tested strains. nih.gov Similarly, research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives indicated inhibitory effects exclusively against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 5.0 mg/mL. mdpi.com Interestingly, this study noted that the presence of a bromine atom on the benzanilide (B160483) ring resulted in a decreased antimicrobial effect compared to its chlorine-substituted counterparts. mdpi.com
Other related structures, such as 4-hydroxy-2-quinolone analogs, have also been investigated. While many showed limited activity against S. aureus and E. coli, specific brominated analogs demonstrated significant inhibitory action against S. aureus. nih.gov The structure-activity relationship in these compounds is significant, with both the type of substituent and the length of an alkyl side chain impacting antibacterial potency. nih.gov In contrast, studies on 5-aryl-2-hydroxy-3(2H)-pyrrolinone derivatives found them to possess relatively low antimicrobial activity. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Analogs
| Compound/Analog Class | Bacterial Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | Active with MIC values of 2.5–5.0 mg/mL. No activity against Gram-negative bacteria. | mdpi.com |
| 2-Mercaptobenzothiazole Acetamide Derivatives | Gram-positive & Gram-negative strains | Moderate to good antibacterial activity. | nih.gov |
| 4-Hydroxy-2-quinolone Analogs (e.g., Brominated derivatives) | Staphylococcus aureus | Certain brominated analogs showed significant inhibitory activity. | nih.gov |
| 5-Aryl-2-hydroxy-3(2H)-pyrrolinone Derivatives | Staphylococcus aureus, Escherichia coli | Exhibited low antimicrobial activity. | nih.gov |
Studies Against Fungal Species (e.g., Aspergillus niger)
The antifungal properties of this chemical family have also been evaluated, though some studies suggest that certain analogs are more potent as antibacterial than antifungal agents. japsonline.com For example, N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogs were tested against various fungal strains, with fluconazole (B54011) used as a reference standard. japsonline.com
Research on 4-hydroxy-α-pyrones isolated from the fungus Aspergillus niger revealed that these compounds possess antibacterial properties. mdpi.com More directly, synthetic 4-hydroxy-2-quinolone analogs were tested for antifungal activity against Aspergillus flavus. nih.gov The results were promising, with a brominated analog featuring a nonyl side chain exhibiting exceptional antifungal activity (half-maximal inhibitory concentration, IC₅₀ = 1.05 µg/mL), which was more potent than the positive control, amphotericin B. nih.gov This highlights the potential of this structural framework in developing new antifungal agents. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Analogs
| Compound/Analog Class | Fungal Species | Key Findings | Reference(s) |
|---|---|---|---|
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide Analogs | Various fungal strains | Showed some antifungal activity, but generally less potent than their antibacterial effects. | japsonline.com |
| 4-Hydroxy-2-quinolone Analogs (Brominated) | Aspergillus flavus | A brominated analog with a nonyl side chain showed exceptional activity (IC₅₀ = 1.05 µg/mL), surpassing the control drug Amphotericin B. | nih.gov |
Exploration of Antiproliferative and Anticancer Potential in Cell Lines
Analogs of this compound have been investigated for their potential to inhibit the growth of cancer cells. These studies have identified several promising compounds and revealed key structure-activity relationships.
Nitro-substituted hydroxynaphthanilides, which are considered cyclic analogs of salicylanilides, have demonstrated significant antiproliferative effects. epa.gov Research showed that the position of the nitro substituent on the phenyl ring was critical for activity, with potency increasing as the group was moved from the ortho- to the para-position. epa.gov Specifically, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide were potent against THP-1 (human leukemia) and MCF-7 (human breast cancer) cells, while not affecting non-tumor cells. epa.gov These compounds were found to induce a G1 phase arrest in the cell cycle, associated with the downregulation of cyclin E1 protein levels. epa.gov
Other structurally related compounds have also shown promise. A study on 2-(2-hydroxyphenyl)thiazoline iron chelators found that an N4-Benzyl analog was the most potent in the series, with IC₅₀ values of 3 µM and 1 µM against L1210 and P388 murine leukemia cell lines, respectively. nih.gov Furthermore, a series of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines were found to be generally more potent than their piperidine (B6355638) counterparts in human solid tumor cell lines, including ovarian (A2780), lung (SW1573), and colon (WiDr) cancer lines. nih.gov Cell cycle analysis revealed that these compounds could induce a G₂/M phase arrest. nih.gov
Table 3: In Vitro Antiproliferative Activity of Selected Analogs
| Compound/Analog | Cell Line(s) | Activity/Mechanism | Reference(s) |
|---|---|---|---|
| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210, P388 (Murine leukemia) | Potent antiproliferative and cytocidal activity; IC₅₀ = 3 µM (L1210) and 1 µM (P388). | nih.gov |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia), MCF-7 (Breast cancer) | Antiproliferative; induces G1 phase arrest and downregulates cyclin E1. | epa.gov |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Leukemia), MCF-7 (Breast cancer) | Antiproliferative; induces G1 phase arrest and downregulates cyclin E1. | epa.gov |
| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridine Analogs | A2780 (Ovarian), SW1573 (Lung), WiDr (Colon) | Potent antiproliferative activity; induces G₂/M phase arrest. | nih.gov |
Receptor Agonism and Antagonism Research (e.g., Estrogen Receptors, Muscarinic Receptors)
Direct research on the receptor binding profile, specifically agonism or antagonism at estrogen or muscarinic receptors, for this compound is not extensively detailed in the available literature. However, research into analogous small molecule structures provides insight into how such compounds can be designed to interact with biological receptors. For example, studies on nonpeptide small molecule agonists and antagonists for Neuropeptide FF (NPFF) receptors have highlighted the critical role of specific chemical moieties for receptor binding. nih.gov In one series of compounds, the removal of an aniline (B41778) group resulted in a complete loss of affinity for the NPFF1 receptor and a significant loss of affinity at the NPFF2 receptor, underscoring the importance of this functional group for biological activity. nih.gov This principle of specific functional groups being essential for receptor interaction is fundamental in medicinal chemistry and would apply to the evaluation of this compound and its derivatives for any receptor-mediated activity.
Modulatory Effects on Key Biological Pathways (e.g., NF-κB Transcriptional Activation)
Nuclear factor-κB (NF-κB) is a crucial transcription factor family involved in regulating immune responses, cell survival, and proliferation. nih.govnih.gov Its role in inflammation and cancer makes it an attractive target for therapeutic intervention. nih.gov
While direct studies on this compound's effect on NF-κB are limited, research on a close analog, N-(2-hydroxy-5-nitrophenyl) acetamide, has shown it can influence cellular pathways. This compound was found to elicit alterations in the gene expression profile of Arabidopsis thaliana, notably upregulating the pathogen-inducible terpene synthase TPS04. mdpi.com This demonstrates that compounds with this core structure can modulate biological pathways at the transcriptional level. mdpi.com
The broader goal of modulating the NF-κB pathway with small molecules is an active area of research. One strategy involves using compounds that bind to NF-κB's target DNA sequences, thereby inhibiting the transcription factor from binding and activating gene expression. nih.gov For example, certain DNA-binding polyamides have been shown to reduce the expression of NF-κB-driven genes, such as IL6 and IL8, by physically reducing the occupancy of the NF-κB p65 subunit on the gene promoters. nih.gov These studies provide a mechanistic framework for how this compound or its analogs could potentially exert modulatory effects on key biological pathways like NF-κB.
Potential Research Applications and Future Directions
Design and Synthesis of Novel Pharmacological Agents and Chemical Leads
The core structure of N-(2-hydroxy-4-methylphenyl)propionamide is a promising starting point for the design and synthesis of novel pharmacological agents. By modifying its functional groups, researchers can create libraries of new compounds with diverse biological activities. For instance, derivatives of similar scaffolds have shown significant potential in various therapeutic areas.
One area of interest is the development of novel anticoagulants. A study on N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives, which share a similar N-phenylacetamide core, led to the identification of potent inhibitors of coagulation Factor VIIa ijper.org. This suggests that derivatives of this compound could also be explored for their anticoagulant properties.
Furthermore, the synthesis of novel sulfonamide derivatives has been a fruitful area of research. For example, compounds like 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide and N-(2-hydroxyphenyl)-4-methyl benzene (B151609) sulfonamide have been synthesized and evaluated for their antibacterial activity nih.gov. This indicates that incorporating a sulfonyl group or other bioisosteric replacements into the this compound scaffold could lead to new antimicrobial agents icm.edu.pl.
The versatility of the N-(thiophen-2-yl) nicotinamide framework in generating compounds with fungicidal activity further underscores the potential of amide-containing scaffolds in agrochemical research mdpi.com. By analogy, derivatives of this compound could be investigated for their potential as fungicides.
The following table summarizes examples of related scaffolds and their synthesized derivatives with potential pharmacological applications.
| Scaffold | Derivative Example | Potential Pharmacological Application |
| N-phenyl-2-(phenyl-amino) acetamide | Various substituted derivatives | Anticoagulant (Factor VIIa inhibitors) ijper.org |
| Sulfonamide | 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide | Antibacterial nih.gov |
| Sulfonamide | N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | Antibacterial nih.gov |
| N-(thiophen-2-yl) nicotinamide | Various substituted derivatives | Fungicidal mdpi.com |
Development of Chemical Probes for Investigating Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective small-molecule probes allows for the characterization of protein targets that emerge from genetics research, which are often challenging to study with other methods nih.gov. The this compound scaffold could serve as a basis for the creation of such probes.
Through systematic structural modifications, derivatives could be designed to interact with specific biological targets, helping to elucidate their functions in health and disease. For example, a potent and selective chemical probe was developed from a natural product to study the link between protein translation and HSF1 activity in cancer cells, ultimately leading to the suppression of tumor growth in preclinical models nih.gov. This highlights the power of small molecules in uncovering new therapeutic avenues.
The design of these probes often involves incorporating reporter groups, such as fluorescent tags or biotin, to facilitate the detection and isolation of their protein targets. The synthesis of such modified derivatives of this compound would be a key step in this direction.
Advancements in Sustainable and Efficient Organic Synthesis Methodologies
The development of environmentally friendly and efficient methods for the synthesis of chemical compounds is a major goal in modern organic chemistry. Research into the synthesis of this compound and its derivatives can contribute to this field.
For instance, an improved one-pot synthesis for a related compound, N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, has been reported d-nb.info. This method utilizes readily available starting materials and offers a more streamlined process, which could be adapted for the synthesis of this compound and its analogues d-nb.info.
Furthermore, the principles of "green chemistry" can be applied to the synthesis of related scaffolds. For example, the biotransformation of amides into hydroxamic acids using microbial enzymes represents a more sustainable alternative to traditional chemical routes researchgate.net. Exploring enzymatic or catalytic methods for the synthesis of this compound could lead to more efficient and environmentally benign processes.
The following table highlights some sustainable synthesis approaches for related compounds.
| Compound/Scaffold | Sustainable Approach | Key Advantages |
| N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | Improved one-pot synthesis d-nb.info | Increased efficiency, use of inexpensive starting materials |
| Hydroxamic Acids | Enzymatic synthesis using microbial amidases researchgate.net | Environmentally friendly, reduced by-products |
Integration of Experimental and Computational Approaches for Drug Discovery and Development
The combination of experimental and computational methods is a powerful strategy in modern drug discovery nih.govnih.gov. Computational tools can be used to predict the biological activity and pharmacokinetic properties of new molecules, guiding the design and synthesis of the most promising candidates researchgate.net.
For derivatives of this compound, computational approaches such as molecular docking and molecular dynamics simulations could be employed to predict their binding affinity to various biological targets nih.govchemrxiv.org. This can help in prioritizing which derivatives to synthesize and test experimentally, thereby saving time and resources nih.gov.
A study on a novel sulfonamide derivative combined experimental synthesis and characterization with computational docking to predict its binding to a bacterial receptor, providing insights into its mechanism of action nih.gov. A similar integrated approach could be applied to the study of this compound derivatives to accelerate the discovery of new therapeutic agents.
The following table outlines the key aspects of integrating computational and experimental approaches.
| Approach | Application in Drug Discovery |
| Computational | |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein nih.govchemrxiv.org. |
| Molecular Dynamics | Simulates the movement of a ligand-protein complex over time to assess stability nih.gov. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound researchgate.net. |
| Experimental | |
| Chemical Synthesis | Synthesizes the designed compounds mdpi.com. |
| In vitro assays | Evaluates the biological activity of the synthesized compounds against the target. |
| In vivo studies | Tests the efficacy and safety of the most promising compounds in animal models. |
Exploration of New Therapeutic Areas and Target Identification
The structural features of this compound suggest that its derivatives could be active in a variety of therapeutic areas. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the amide linkage provides a site for further chemical modification.
By creating a diverse library of derivatives and screening them against a wide range of biological targets, new therapeutic applications for this scaffold could be discovered. This process, known as target fishing or reverse pharmacology, aims to identify the molecular targets of a compound with a known biological effect scielo.org.mx.
For example, screening a library of this compound derivatives against panels of kinases, proteases, or G-protein coupled receptors could reveal unexpected activities and lead to the identification of novel drug targets. The structural information from these studies could then be used to design more potent and selective inhibitors or activators for these targets.
Q & A
Q. Table 1. Cytotoxicity of N-(2-hydroxy-4-methylphenyl)propionamide Derivatives
| Derivative | Substituent | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|---|
| Parent | -CH₃ | HepG2: 15 ± 2 | |
| Derivative A | -Cl | Jurkat: 8 ± 1 | |
| Derivative B | -OCH₃ | MCF-7: 35 ± 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
